molecular formula C9H11ClN2O B134281 5-amino-2-chloro-N-ethylbenzamide CAS No. 150108-52-4

5-amino-2-chloro-N-ethylbenzamide

Cat. No.: B134281
CAS No.: 150108-52-4
M. Wt: 198.65 g/mol
InChI Key: FVBIMAUMSWHXCO-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H11ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-ethylbenzamide typically involves the reaction of 2-chloro-N-ethylbenzamide with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-ethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms.

Scientific Research Applications

5-amino-2-chloro-N-ethylbenzamide has shown great potential for use in various fields of research and industry, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-2-chloro-N-ethylbenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

5-amino-2-chloro-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBIMAUMSWHXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588216
Record name 5-Amino-2-chloro-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150108-52-4
Record name 5-Amino-2-chloro-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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